5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine

Description

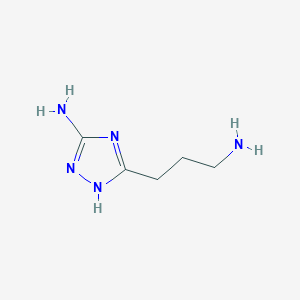

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11N5 |

|---|---|

Molecular Weight |

141.18 g/mol |

IUPAC Name |

5-(3-aminopropyl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H11N5/c6-3-1-2-4-8-5(7)10-9-4/h1-3,6H2,(H3,7,8,9,10) |

InChI Key |

AWXIKBBFCRBADL-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1=NC(=NN1)N)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 3 Aminopropyl 4h 1,2,4 Triazol 3 Amine

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine, this technique would be crucial for identifying the predominant tautomeric form in the solid state, as well as understanding the intermolecular forces that govern its crystal packing.

Analysis of Tautomeric Forms and Crystal Packing

The 1,2,4-triazole (B32235) ring system is known for its tendency to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the heterocyclic ring. Theoretically, this compound can exist in several tautomeric forms, primarily the 1H, 2H, and 4H tautomers. X-ray diffraction studies on similar amino-substituted 1,2,4-triazoles have shown that the substitution pattern and the formation of stable hydrogen-bonding networks dictate which tautomer is favored in the crystal lattice. rsc.orgresearchgate.net For many 3,5-disubstituted 1,2,4-triazoles, the 4H-tautomer is often observed due to its ability to form stable, hydrogen-bonded dimers or chains. nih.gov

Hydrogen Bonding Network Analysis

The hydrogen bonding network is a critical feature of the crystal structure of nitrogen-rich heterocyclic compounds. In the solid state of this compound, both the endocyclic (ring) and exocyclic (substituent) amino groups would act as hydrogen bond donors. The nitrogen atoms of the triazole ring and the amino groups serve as hydrogen bond acceptors. This would result in a complex network of N-H···N interactions, which are fundamental to the stability of the crystal structure. nih.govnih.gov These interactions link molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov The analysis of these networks provides insight into the molecule's physical properties, such as melting point and solubility.

Table 1: Representative Hydrogen Bond Geometries in Related 1,2,4-Triazole Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.15 | 3.01 | 170 |

| N-H···S | 0.86 | 2.55 | 3.41 | 175 |

Note: Data is generalized from typical N-H···N and N-H···S hydrogen bonds found in related triazole crystal structures and serves as an illustrative example. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of atoms and provide insights into the dynamic tautomeric equilibria that occur in solution. nih.gov

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the aminopropyl chain and the amino groups. The three methylene groups (-CH₂-) of the propyl chain would likely appear as a quintet for the central CH₂ and two triplets for the terminal CH₂ groups, due to spin-spin coupling with adjacent protons. The chemical shifts for these protons would be influenced by the electron-withdrawing triazole ring and the terminal amino group. The protons of the NH and NH₂ groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. nih.gov

The ¹³C NMR spectrum would provide complementary information, with distinct signals for the two non-equivalent carbon atoms of the triazole ring and the three carbon atoms of the propyl chain. The chemical shifts of the triazole carbons are characteristic of this heterocyclic system and are sensitive to the tautomeric form present. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| C3-NH₂ | ~6.5 (broad s) | - | - |

| Propyl-NH₂ | ~2.8 (broad s) | - | - |

| Triazole N-H | ~11.5 (broad s) | - | - |

| C5-C H₂- | ~2.6 | ~28 | t |

| -CH₂-C H₂-CH₂- | ~1.8 | ~30 | quin |

| -C H₂-NH₂ | ~2.9 | ~40 | t |

| C3 | - | ~155 | - |

| C5 | - | ~158 | - |

Note: These are estimated values based on data from analogous structures. Actual experimental values may vary. 's' denotes singlet, 't' denotes triplet, 'quin' denotes quintet. nih.govrsc.org

Investigation of Annular Prototropic Tautomerism via NMR

In solution, 1,2,4-triazoles often exist as a dynamic equilibrium of different annular tautomers. nih.gov This process, known as annular prototropic tautomerism, can be fast on the NMR timescale. nih.gov Such rapid exchange can lead to the observation of time-averaged signals for the triazole ring protons and carbons, often resulting in broadened peaks. nih.gov In some cases, depending on the solvent and temperature, it may be possible to slow down the exchange rate sufficiently to observe separate signals for the individual tautomers. researchgate.net The study of chemical shifts and peak shapes as a function of temperature (variable-temperature NMR) is a powerful method to investigate the thermodynamics and kinetics of such tautomeric equilibria. researchgate.net For the title compound, the presence of two basic amino groups could further complicate the tautomeric and protonation equilibria in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

For this compound, these techniques would confirm the presence of key functional groups. The N-H stretching vibrations of the amino groups and the triazole ring would appear as characteristic broad bands in the high-frequency region of the IR spectrum (typically 3100-3400 cm⁻¹). The C-H stretching vibrations of the propyl chain would be observed in the 2800-3000 cm⁻¹ region. nih.gov

The "fingerprint" region (below 1700 cm⁻¹) would contain a wealth of structural information, including N-H bending (scissoring) modes of the amino groups, C=N and C-N stretching vibrations of the triazole ring, and various bending and rocking modes of the CH₂ groups. nih.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the triazole ring, which may be weak in the IR spectrum. Comparing the experimental spectra with theoretical calculations for different tautomers and conformers can aid in making definitive structural assignments. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| N-H stretch (ring and NH₂) | 3100 - 3400 | High Frequency |

| C-H stretch (alkyl) | 2850 - 2960 | High Frequency |

| N-H bend (NH₂) | 1600 - 1650 | Fingerprint |

| C=N stretch (ring) | 1550 - 1620 | Fingerprint |

| C-N stretch (ring) | 1250 - 1350 | Fingerprint |

| CH₂ bend/scissoring | 1440 - 1480 | Fingerprint |

Note: These are typical frequency ranges for the specified functional groups and are based on data from analogous compounds. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular formula and provides insights into its structural integrity by identifying characteristic fragment ions.

The molecular formula of this compound is C₅H₁₁N₅, which corresponds to a theoretical molecular weight of approximately 141.11 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, which is a characteristic feature observed in the mass spectra of such compounds. whitman.edulibretexts.org

The fragmentation of this compound under electron ionization (EI) is predicted to occur through several characteristic pathways, primarily involving the cleavage of the aminopropyl side chain and fragmentation of the triazole ring. The fragmentation patterns for aliphatic amines and 1,2,4-triazole derivatives have been studied, and these principles can be applied to predict the behavior of the target molecule. libretexts.orgcdnsciencepub.comresearchgate.net

A dominant fragmentation pathway for aliphatic primary amines is the alpha-cleavage (α-cleavage), which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orgyoutube.com For the 3-aminopropyl side chain, this cleavage would occur between the first and second carbon atoms relative to the terminal amino group. This process leads to the formation of a stable, resonance-stabilized cation with an m/z of 30, a common fragment for primary amines. whitman.edu

Another significant fragmentation involves cleavage at the bond connecting the propyl side chain to the triazole ring. This can lead to fragments representing the intact triazole moiety or the aminopropyl chain. Cleavage of the triazole ring itself is also a possibility, often proceeding through the loss of small, stable neutral molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN). cdnsciencepub.comrsc.org Research on other amino-substituted 1,2,4-triazoles has noted the presence of a common fragment ion at an m/z value of 60. researchgate.net

Based on these established fragmentation principles, a proposed fragmentation pattern for this compound is detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Proposed) | Ion Formula | Description of Fragmentation Pathway |

| 141 | [C₅H₁₁N₅]⁺ | Molecular Ion (M⁺) |

| 124 | [C₅H₈N₄]⁺ | Loss of ammonia (B1221849) (NH₃) from the terminal amino group. |

| 112 | [C₄H₈N₄]⁺ | Cleavage of the C-C bond beta to the triazole ring, with loss of an ethyl radical (•C₂H₅) and subsequent rearrangement. |

| 98 | [C₃H₆N₄]⁺ | Cleavage of the bond between the propyl side chain and the triazole ring, resulting in the protonated 5-amino-4H-1,2,4-triazole fragment. |

| 70 | [C₂H₄N₃]⁺ | Fragmentation of the triazole ring, potentially through the loss of the aminopropyl side chain and subsequent loss of HCN. |

| 43 | [C₃H₇]⁺ | Formation of the propyl cation via cleavage of the bond connecting the side chain to the triazole ring. |

| 30 | [CH₄N]⁺ | Alpha-cleavage of the terminal primary amine, resulting in the characteristic [CH₂NH₂]⁺ fragment. whitman.edu |

Note: The fragmentation pattern and m/z values are theoretical predictions based on the general principles of mass spectrometry and known fragmentation of related chemical structures. Experimental data for this specific compound may show variations.

Theoretical and Computational Investigations of 5 3 Aminopropyl 4h 1,2,4 Triazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,2,4-triazole (B32235) derivatives to predict their geometric and electronic properties with high accuracy. researcher.lifednu.dp.uanih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to find this optimal structure. researcher.lifenih.govacs.org The process ensures there are no imaginary frequencies, confirming that the structure is a true stable point. acs.org

The analysis typically reveals that the 1,2,4-triazole ring is nearly planar. nih.gov However, the entire molecule is not planar due to the flexible nature of the aminopropyl side chain. The electronic structure analysis provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT studies of similar 1,2,4-triazole structures. Actual values would require specific calculation for this molecule.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-N (ring) | Bond length between carbon and nitrogen atoms within the triazole ring. | ~1.32 - 1.37 Å |

| N-N (ring) | Bond length between adjacent nitrogen atoms in the triazole ring. | ~1.38 Å |

| C-C (side chain) | Bond length between carbon atoms in the aminopropyl side chain. | ~1.53 Å |

| N-C-N (angle) | Bond angle within the triazole ring. | ~110° |

| C-N-N (angle) | Bond angle within the triazole ring. | ~105° - 108° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.comtaylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the nitrogen atoms of the amino groups.

LUMO represents the ability of a molecule to accept electrons, indicating its electrophilic character. youtube.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, while a smaller gap suggests the molecule is more reactive and can be easily excited. nih.govresearchgate.net

DFT calculations can precisely determine the energies of these orbitals and their spatial distribution.

Table 2: Representative FMO Parameters for a 1,2,4-Triazole Derivative Note: These values are illustrative and depend on the specific molecule and computational method.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. researchgate.netchemrxiv.orgnih.gov The map is colored based on the electrostatic potential values on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. For this molecule, these sites are expected around the nitrogen atoms of the triazole ring and the amino groups. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially those bonded to nitrogen (N-H).

Green regions represent neutral or areas with very low electrostatic potential.

The MEP map provides a clear picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Table 3: Predicted Electrostatic Potential Regions

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Triazole Ring Nitrogens | Negative (Red) | Site for electrophilic attack and hydrogen bonding. |

| Amino Group Nitrogens | Negative (Red) | Nucleophilic center, site for protonation. |

| Amine and Ring N-H Hydrogens | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donation. |

| Alkyl Chain (Propyl) | Neutral (Green) | Largely non-polar, involved in van der Waals interactions. |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netnih.gov Methods like GIAO (Gauge-Including Atomic Orbital) are often used in conjunction with DFT for high accuracy. nih.govnih.gov

Vibrational Frequencies (FTIR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, corresponding to absorption peaks in Infrared (IR) and Raman spectra. This helps in assigning experimental peaks to specific functional groups, such as N-H stretching, C-N stretching, and C-H bending. dnu.dp.uaresearchgate.net

NMR Chemical Shifts: DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing calculated shifts with experimental spectra is a powerful method for structural elucidation and confirming the correct assignment of resonances. researcher.liferesearchgate.netrsc.org

Table 4: Representative Predicted Vibrational Frequencies Note: Values are typical for molecules containing these functional groups and are given in wavenumbers (cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Triazole) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N (Triazole) | Stretching | 1620 - 1680 |

| C-N (Triazole/Amine) | Stretching | 1250 - 1350 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.comnih.gov

Reactivity and Chemical Transformations of 5 3 Aminopropyl 4h 1,2,4 Triazol 3 Amine

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for forming new bonds and constructing complex molecules under mild conditions. Both the triazole ring and the side chain of 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine can potentially participate in or direct such transformations.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, a convenient method for synthesizing 1,2,3-triazole-fused heterocycles involves an intramolecular Pd-catalyzed direct arylation or Heck reaction of 5-iodotriazoles. nih.gov This suggests that if the triazole ring of the title compound were to be halogenated, it could undergo similar intramolecular cyclizations if the aminopropyl chain were appropriately functionalized.

Furthermore, the nitrogen atoms in the triazole ring or the amino groups can act as directing groups in C-H activation/functionalization reactions. Bidentate directing groups, including those incorporating a 1,2,3-triazole-4-carboxylate moiety, have been effectively used in the Pd-catalyzed synthesis of indolines via oxidative cyclization. ibs.re.kr This highlights the potential for the triazole core of this compound to direct transition metal-catalyzed reactions at specific C-H bonds, either on the ring itself or on appended substituents. The coordination of transition metals like Ni(II), Cu(II), Zn(II), and Cd(II) to 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, where the ligand coordinates through sulfur and an amine group, further illustrates the ability of such molecules to interact with and potentially facilitate reactions via transition metal centers. nih.gov

| Catalyst | Reaction Type | Potential Application | Reference |

| Palladium (Pd) | Direct Arylation / Heck Reaction | Synthesis of Fused Heterocycles | nih.gov |

| Palladium (Pd) | C-H Activation / Oxidative Cyclization | Directed synthesis of complex cyclic structures | ibs.re.kr |

Hydroamination Processes

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, such as in alkenes or alkynes. While specific studies on the hydroamination reactions of this compound are not extensively documented, the presence of two primary amino groups suggests that this molecule could participate in such transformations. In principle, either the endocyclic NH of the triazole ring or the exocyclic primary amino groups could act as the nucleophile.

The general reactivity of amines in hydroamination reactions is well-established, often requiring catalysis by transition metals or strong bases to overcome the kinetic barrier of adding an amine to an unactivated unsaturated bond. Given the nucleophilicity of the amino groups in this compound, it is plausible that this compound could undergo intramolecular or intermolecular hydroamination reactions under appropriate catalytic conditions. For instance, in the presence of a suitable catalyst, the terminal amino group of the aminopropyl side chain could react with an alkene or alkyne.

Potential Hydroamination Reactions:

| Reactant | Catalyst | Potential Product |

| Alkene (R-CH=CH₂) | Transition Metal Catalyst | 5-(3-(alkylamino)propyl)-4H-1,2,4-triazol-3-amine |

| Alkyne (R-C≡CH) | Transition Metal Catalyst | 5-(3-(alkenylamino)propyl)-4H-1,2,4-triazol-3-amine |

It is important to note that regioselectivity and chemoselectivity would be key challenges in such reactions, as the two primary amino groups and the triazole NH could all potentially participate. The specific reaction conditions and catalyst employed would be crucial in determining the outcome of the reaction.

Oxidative Functionalization Reactions

Oxidative functionalization reactions involve the introduction of a new functional group through an oxidative process. For this compound, the amino groups and the N-H bonds of the triazole ring are potential sites for oxidative transformations.

One potential reaction is oxidative coupling, where two molecules of the aminotriazole could be dimerized or coupled with another molecule in the presence of an oxidizing agent. For example, oxidative dehydrogenative coupling of pyrazol-5-amines has been reported to form azo compounds. nih.gov A similar transformation could be envisioned for this compound, potentially leading to the formation of azo-bridged triazole derivatives.

Another possibility is the oxidative functionalization of the C-H bonds of the propyl side chain, although this would likely require harsh conditions and may lack selectivity. The amino groups themselves can be subject to oxidation, potentially forming nitroso or nitro compounds, though this would likely lead to a mixture of products.

Potential Oxidative Functionalization Reactions:

| Reagent | Reaction Type | Potential Product |

| Oxidizing Agent (e.g., I₂, TBHP) | Oxidative Coupling | Azo-linked triazole dimer |

| Strong Oxidant | Oxidation of amino group | Nitro or nitroso derivative |

Mechanistic Studies of Reaction Pathways

For a potential hydroamination reaction , a transition metal-catalyzed process would likely proceed through a series of steps involving:

Coordination: The catalyst coordinates to the unsaturated substrate (alkene or alkyne).

Amine Coordination: One of the amino groups of the triazole derivative coordinates to the metal center.

Migratory Insertion: The coordinated amine undergoes migratory insertion into the coordinated unsaturated bond, forming a new carbon-nitrogen bond.

Protonolysis: The resulting metal-alkyl or metal-vinyl intermediate is protonated, releasing the hydroamination product and regenerating the active catalyst.

The regioselectivity of this process (Markovnikov vs. anti-Markovnikov addition) would be influenced by the nature of the catalyst and the substituents on the unsaturated substrate.

In the case of oxidative functionalization , such as a hypothetical oxidative coupling to form an azo compound, the mechanism could involve:

Oxidation of the Amine: The primary amino group is oxidized by an oxidizing agent to generate a reactive intermediate, such as a nitrogen-centered radical or a nitrene.

Dimerization: Two of these reactive intermediates could then couple to form a hydrazine (B178648) derivative.

Further Oxidation: The resulting hydrazine is then further oxidized to the corresponding azo compound.

The specific pathway would be highly dependent on the choice of oxidant and the reaction conditions. Computational studies on the reaction of amidines with triazines have shown that the reaction can proceed through an addition/elimination/cyclization pathway rather than a concerted cycloaddition. nih.govnih.gov Similar detailed computational and experimental studies would be necessary to elucidate the precise mechanisms of reactions involving this compound.

An extensive search for scientific literature regarding the coordination chemistry of the specific compound this compound has been conducted. This search aimed to find detailed research findings on its ligand design principles, coordination modes, the synthesis and characterization of its metal complexes, and its use in supramolecular assemblies or metal-organic frameworks (MOFs).

Despite a thorough investigation of chemical databases and scholarly articles, no publications detailing the coordination chemistry of this compound could be located. While the existence of the compound is confirmed through chemical supplier listings biosynth.com, there appears to be no available research on its use as a ligand in coordination chemistry.

The search did yield information on a variety of other substituted 1,2,4-triazole (B32235) derivatives and their interactions with metal ions. nih.govmdpi.comnih.govresearchgate.netsemanticscholar.orgrsc.orgekb.egresearchgate.netscienceopen.comnih.govresearchgate.netginekologiaipoloznictwo.comresearchgate.netnih.govnih.govparchem.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com These studies provide a general understanding of how the 1,2,4-triazole ring system and its various functional groups can coordinate with transition metals. However, in strict adherence to the request to focus solely on this compound, this related but distinct information cannot be used to construct the requested article.

Therefore, it is not possible to generate the article with the specified outline and content as the necessary scientific data for this particular compound is not present in the available literature. Further experimental research on the coordination chemistry of this compound would be required to provide the information requested.

Coordination Chemistry of 5 3 Aminopropyl 4h 1,2,4 Triazol 3 Amine

Supramolecular Assembly in Metal-Organic Frameworks (MOFs) and Coordination Networks

Influence of Ligand Geometry on Framework Topology

No data is available in the scientific literature regarding the influence of the geometry of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine on the topology of coordination frameworks.

Hydrogen Bonding and π-π Stacking in Coordination Polymers

There are no published studies detailing the specific hydrogen bonding and π-π stacking interactions within coordination polymers formed with this compound.

Advanced Applications in Materials Science for 5 3 Aminopropyl 4h 1,2,4 Triazol 3 Amine Derivatives

High-Energy Materials Research

The high nitrogen content and positive heat of formation characteristic of the triazole ring make it a foundational structure in the design of high-energy density materials (HEDMs). By modifying the amino groups of 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine, researchers can create a new generation of energetic salts with tailored properties.

The synthesis of energetic salts is a primary strategy in developing modern HEDMs. The amino groups on triazole derivatives serve as Brønsted-Lowry bases, reacting with various acids to form energetic salts. This approach offers several advantages over non-ionic compounds, including lower vapor pressure, which reduces inhalation risks, and often higher densities due to strong Coulombic forces in the crystal lattice. researchgate.net

The formation of energetic salts based on triazole cations is a widely explored avenue. For instance, various energetic salts have been prepared by reacting 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazole with acids like perchloric acid and nitric acid. rsc.org Similarly, salts based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole have been synthesized with a range of energetic anions. rsc.org The introduction of energetic moieties such as nitro or azido (B1232118) groups onto the triazole ring can further enhance the energetic properties of the resulting salts. mdpi.comresearchgate.net For example, salts of trinitromethyl-substituted triazoles represent a class of highly dense energetic materials. researchgate.net

The functionalization of the amino groups on a molecule like this compound can lead to the creation of novel nitrogen-rich cations. These cations, when combined with energetic anions (e.g., perchlorate, nitrate (B79036), dinitramide), can produce salts with desirable characteristics, such as high thermal stability and significant energy output. rsc.orgrsc.orgnih.gov Research has shown that the combination of different energetic groups, such as amino, nitro, and azo moieties on a triazole framework, allows for the fine-tuning of the material's properties. nih.gov

Computational chemistry plays a crucial role in the initial screening and characterization of new energetic compounds. Theoretical calculations allow for the prediction of key performance indicators, such as detonation pressure (P) and detonation velocity (D), without the need for hazardous and costly synthesis and testing. The Kamlet-Jacobs equations are frequently used for these predictions, relying on the calculated heat of formation and the density of the material. researchgate.netresearchgate.net

Studies on various 1,2,4-triazole-based energetic salts have demonstrated the utility of these theoretical predictions. For example, computational studies on 1,2,4-triazolium-based salts paired with energetic anions predicted detonation velocities in the range of 7–8 km/s and detonation pressures between 25–29 GPa, classifying them as high-energy-density materials. researchgate.net In another study, dinitramide salts of a methyl-triazole derivative were calculated to have a detonation pressure of 33.9 GPa and a detonation velocity of 8887 m/s. rsc.org Similarly, energetic salts based on a combination of 1,2,4-triazole (B32235) and 1,2,3-triazole rings have shown excellent calculated detonation performances. nih.gov The EXPLO5 program is another tool commonly used to calculate the detonation properties based on calculated heats of formation and experimentally determined densities. researchgate.netnih.gov These theoretical investigations guide synthetic efforts by identifying the most promising candidates for development.

| Compound/Derivative Type | Predicted Detonation Velocity (D) (m/s) | Predicted Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| 1,2,4-Triazolium-based Salts | 7000-8000 | 25-29 | researchgate.net |

| Dichlorate(VII) μ-tris(4-amino-1,2,4-triazole)copper(II) | Not specified | Not specified | bohrium.com |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole Dinitramide Salt | 8887 | 33.9 | rsc.org |

| 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate | 8308 | Not specified | rsc.org |

| Azidomethyl bisoxadiazol linked-1,2,3-triazole | 7516 | 20.81 | nih.gov |

Polymeric and Hybrid Materials Development

The dual amine functionalities of this compound make it an excellent candidate for integration into polymeric structures, leading to novel hybrid materials with enhanced properties.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured compounds with a cage-like, inorganic silica (B1680970) core and organic groups at the vertices. mdpi.comrsc.org These hybrid molecules are used as building blocks to create materials with improved thermal stability, mechanical strength, and chemical resistance. nih.gov

The aminopropyl and amino-triazole groups can be grafted onto functionalized silsesquioxane cages, such as octakis(3-chloropropyl)octasilsesquioxane. rsc.org This is typically achieved through nucleophilic substitution, where the amino groups of the triazole derivative displace the chloro- groups on the silsesquioxane. rsc.org The resulting functionalized silsesquioxane can then act as a nanoscopic building block for larger hybrid composites. For example, a silsesquioxane functionalized with 4-Amino-5-Phenyl-4H- researchgate.netmdpi.combohrium.com-Triazole-3-Thiol was synthesized and characterized, demonstrating that the cubic structure of the silsesquioxane was maintained after functionalization. rsc.org Such hybrid materials have shown potential in applications like chemical sensing and adsorption of metal ions. The incorporation of triazole moieties into silsesquioxane frameworks can also be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which offers a highly efficient and regioselective route to 1,4-disubstituted triazole rings. nih.gov

The development of advanced membranes for applications such as fuel cells and batteries is a significant area of materials research. Triazole-containing polymers are of particular interest for creating proton-conducting membranes (PEMs) that can operate under anhydrous (water-free) conditions and at elevated temperatures. researchgate.netnih.gov The triazole rings provide sites for proton hopping, which is essential for conductivity. nih.gov

While direct synthesis of membranes from this compound functionalized silsesquioxanes is an emerging area, the principles are well-established. Researchers have successfully created PEMs by functionalizing polymers like poly(vinylidene fluoride) (PVDF) with 1H-1,2,4-triazole. researchgate.net These triazole-functionalized membranes, when doped with a strong acid, show significant proton conductivity at temperatures up to 150 °C. researchgate.netnih.gov Separately, silsesquioxanes have been incorporated into polymer membranes to create dual crosslinked networks for lithium metal batteries, enhancing ion conductivity and electrochemical stability. rsc.org The combination of these technologies—using triazole-functionalized silsesquioxanes as nanofillers or crosslinking agents in a polymer matrix—could yield hybrid membranes with superior thermal stability, mechanical strength, and tailored ionic conductivity for next-generation energy devices.

Corrosion Inhibition Studies

Triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. The heteroatoms (nitrogen) and any sulfur atoms, along with the π-electrons in the triazole ring, are key to this adsorption process.

Derivatives of this compound are expected to be excellent corrosion inhibitors. The multiple nitrogen atoms in the triazole ring and the additional amino groups provide numerous sites for coordination with the metal surface. Studies on similar compounds, such as 3,4-diamino-5-phenyl-4H-1,2,4-triazole and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have shown that they act as mixed-type inhibitors, meaning they suppress both the metal dissolution and hydrogen evolution reactions. The efficiency of inhibition typically increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. Quantum chemical studies using Density Functional Theory (DFT) can further elucidate the inhibition mechanism by calculating electronic properties and identifying the active centers for adsorption on the metal surface.

| Inhibitor Compound | Metal/Alloy | Environment | Maximum Inhibition Efficiency (%) | Inhibitor Type | Reference |

|---|---|---|---|---|---|

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole | Carbon Steel | 1M HCl | Not specified, but effective | Mixed-type | |

| 3-amino-5-mercapto-1,2,4-triazole | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90.0 | Not specified | |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 mol L⁻¹ HCl | 89.0 | Mixed-type |

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process that can occur through one or a combination of mechanisms: physisorption and chemisorption.

Physisorption (Physical Adsorption): This mechanism involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, where metal surfaces often carry a positive charge, and the amine groups of the inhibitor can be protonated, a physical adsorption process can occur. This type of adsorption generally results in the formation of a less stable protective film.

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor molecules and the metal surface. The triazole ring, with its multiple nitrogen atoms possessing lone pairs of electrons, and the amino groups in the side chain, can donate electrons to the vacant d-orbitals of the metal atoms (e.g., iron). frontiersin.org This results in the formation of a stable, coordinated layer on the metal surface. frontiersin.org The presence of π-electrons in the triazole ring can also contribute to the adsorption process through interactions with the metal surface. researchgate.net

Research on structurally similar compounds, such as 5-alkyl-3-amino-1,2,4-triazoles, has shown that these molecules are strongly adsorbed on copper surfaces, forming protective layers composed of a complex between the copper(I) ion and the triazole derivative. iaea.org The adsorption of these derivatives was found to follow the Temkin adsorption isotherm, and the free energies of adsorption indicated a strong interaction with the metal surface. iaea.org For other triazole derivatives, the adsorption process has been shown to be consistent with the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Table 1: Adsorption Characteristics of Triazole Derivatives on Metal Surfaces

| Inhibitor Type | Metal | Adsorption Isotherm | Adsorption Mechanism | Reference |

|---|---|---|---|---|

| 5-alkyl-3-amino-1,2,4-triazoles | Copper | Temkin | Strong adsorption, complex formation | iaea.org |

| 3,5-bis(n-pyridyl)-4-amino-1,2,4-triazoles | Mild Steel | Langmuir | Physisorption and Chemisorption | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Mild Steel | Bockris-Swinkels | Heterogeneous surface adsorption | researchgate.net |

| 3-amino-5-mercapto-1,2,4-triazole | Aluminum Alloy | Langmuir | Chemisorption | frontiersin.org |

Computational Modeling of Inhibitor-Surface Interactions

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for elucidating the intricate interactions between corrosion inhibitors and metal surfaces at the atomic and molecular levels. psu.eduuin-alauddin.ac.id These methods provide valuable insights that complement experimental findings and aid in the rational design of new, more effective inhibitors.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of the inhibitor molecules and their relationship with inhibition efficiency. doi.org Key quantum chemical parameters are calculated to predict the reactivity and adsorption behavior of the inhibitor.

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the bonding.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, facilitating its adsorption on the metal surface.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Mulliken Charges: The calculation of atomic charges helps to identify the specific atoms (e.g., nitrogen atoms in the triazole ring and amino groups) that act as the primary sites for interaction with the metal surface. doi.org

Studies on various amino-triazole derivatives have demonstrated a strong correlation between these quantum chemical parameters and their experimentally determined corrosion inhibition efficiencies. researchgate.netdoi.org For instance, DFT studies on 3-amino-1,2,4-triazole have shown that it possesses multiple centers for both electrophilic and nucleophilic attack, allowing for a multi-center adsorption on the metal surface. doi.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the adsorption process, allowing researchers to visualize the orientation and interaction of inhibitor molecules on the metal surface in a simulated corrosive environment. researchgate.netdergipark.org.tr These simulations can predict the adsorption energy, which is a direct measure of the strength of the interaction between the inhibitor and the metal. A more negative (stronger) binding energy typically correlates with better inhibition performance. researchgate.net MD simulations can also reveal how the inhibitor molecules displace water molecules from the metal surface, a crucial step in the formation of a protective film. frontiersin.org

Table 2: Key Quantum Chemical Parameters from DFT Studies of Triazole-Based Inhibitors

| Parameter | Significance in Corrosion Inhibition | General Trend for Higher Efficiency |

|---|---|---|

| EHOMO | Electron-donating ability | Higher value |

| ELUMO | Electron-accepting ability | Lower value |

| ΔE (Energy Gap) | Reactivity of the inhibitor | Lower value |

| Dipole Moment (μ) | Adsorption tendency | Higher value |

| Mulliken Charges | Identification of active centers | Negative charges on heteroatoms |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

Current synthetic routes to 3,5-diamino-1,2,4-triazoles often involve multi-step processes that may use harsh reagents or result in modest yields. researchgate.netnih.gov Future research should prioritize the development of more efficient, sustainable, and regioselective synthetic strategies for 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Investigating solvent-free reactions, microwave-assisted synthesis, or the use of recyclable catalysts could lead to more environmentally benign and efficient production methods. rsc.orgfrontiersin.org For instance, the use of solid-supported catalysts like HClO4-SiO2 has shown promise in synthesizing related triazoles under solvent-free conditions. frontiersin.org

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are exothermic or involve hazardous intermediates.

Biocatalysis: Exploring enzymatic routes for the synthesis or modification of the triazole ring or its substituents could provide high selectivity and milder reaction conditions.

A comparison of potential synthetic improvements is outlined in the table below.

| Methodology | Current Limitations | Potential Future Advantages |

| Traditional Batch Synthesis | Multi-step, harsh conditions, moderate yields. researchgate.net | Established and understood processes. |

| Microwave-Assisted Synthesis | Limited to specific reaction types. | Rapid reaction times, improved yields. rsc.orgacs.org |

| Flow Chemistry | Requires specialized equipment. | Enhanced safety, scalability, and control. |

| Biocatalysis | Enzyme availability and stability can be a challenge. | High selectivity, mild conditions, environmentally friendly. |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

The 4H-1,2,4-triazole ring is known to exhibit prototropic tautomerism, where the proton on the nitrogen atom can migrate between different positions. researchgate.net This dynamic process can significantly influence the compound's chemical reactivity and its interactions with other molecules. While standard spectroscopic methods like NMR and IR are used for basic characterization, advanced techniques are needed to fully understand these dynamic processes. nih.govurfu.rumdpi.com

Future spectroscopic studies could involve:

Variable-Temperature NMR (VT-NMR): This technique can be used to study the kinetics and thermodynamics of tautomeric exchange, providing insight into the energy barriers and relative stabilities of the different tautomers.

Solid-State NMR (ssNMR): As tautomerism can be influenced by crystal packing, ssNMR can reveal the dominant tautomeric form in the solid state, complementing solution-phase data.

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be employed to investigate the dynamics of excited states and photochemical processes, which is particularly relevant if the molecule is to be used in photoluminescent materials.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be used to separate and characterize different tautomers or conformers in the gas phase.

Integration of Multi-Scale Computational Approaches

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through experiments alone. pensoft.netresearchgate.net For this compound, a multi-scale computational approach could be highly beneficial.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure, reactivity. | Tautomer stability, reaction mechanisms, spectroscopic properties (NMR, IR, UV-Vis). researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Preferred conformations of the aminopropyl chain, interaction with solvents, dynamic behavior in solution. pensoft.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, material properties. | Binding modes and affinities to biological targets, behavior within a larger material matrix. |

| Molecular Docking | Virtual screening, binding prediction. | Potential biological targets, prediction of binding poses and scores. pensoft.netnih.gov |

Integrating these methods can provide a comprehensive understanding of the molecule's behavior from the electronic level to its interactions in complex environments. For example, DFT calculations can predict the most stable tautomer, which can then be used as the starting point for MD simulations to study its conformational flexibility and interactions with solvent molecules. researchgate.net

Exploration of New Chemical Transformations and Derivatizations

The presence of three distinct nucleophilic sites—the two amino groups and the aminopropyl chain—makes this compound an excellent scaffold for chemical derivatization. Future research should focus on selectively modifying these groups to create a library of new compounds with tailored properties.

Potential transformations include:

Selective N-Alkylation and N-Arylation: Developing methods for the selective functionalization of the endocyclic and exocyclic amino groups to explore how these modifications impact the molecule's electronic properties and coordination behavior. researchgate.net

Schiff Base Condensation: Reacting the amino groups with various aldehydes and ketones to form Schiff bases, which are versatile intermediates for the synthesis of more complex heterocyclic systems and are often used in the design of coordination compounds. researchgate.net

Acylation and Sulfonylation: Introducing acyl and sulfonyl groups to the amino functions to modify solubility, lipophilicity, and hydrogen-bonding capabilities.

"Click" Chemistry: Functionalizing the aminopropyl chain with an azide or alkyne group would allow for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach a wide variety of molecular fragments. acs.org

Design of Next-Generation Coordination Polymers and Functional Materials

The multiple nitrogen atoms in the triazole ring and the amino groups make this compound an excellent candidate as a multidentate ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgmdpi.comsc.edu The flexibility of the aminopropyl chain could also lead to the formation of novel network topologies that are inaccessible with more rigid ligands. acs.org

Future research in this area should aim to:

Synthesize Novel CPs and MOFs: Systematically explore reactions with a variety of metal ions (e.g., Cu(II), Zn(II), Cd(II), Fe(II)) to create new CPs and MOFs with diverse structures and properties. mdpi.comsc.eduacs.org

Investigate Functional Properties: Characterize the resulting materials for properties such as porosity (for gas storage and separation), photoluminescence, magnetism (especially for Fe(II) spin crossover materials), and catalysis. acs.orgmdpi.com

Develop "Smart" Materials: The amino groups on the ligand could be post-synthetically modified within the framework to tune the material's properties or to introduce new functionalities, leading to the development of sensors or responsive materials.

Explore Biomolecule-Based Frameworks: The structural motifs of this compound are reminiscent of biological molecules, suggesting its potential use in creating biocompatible or biodegradable functional materials. mdpi.com The derivatization of amino acids into 1,2,4-triazoles has already been established as a strategy for designing functional CPs and MOFs. mdpi.com

By systematically pursuing these research avenues, the full potential of this compound as a versatile chemical building block can be realized, paving the way for new discoveries in synthesis, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions using trifluoroacetic acid (TFA) as a catalyst. For example, analogous triazole derivatives are prepared by reacting nitrile-containing precursors (e.g., 2-cyano-5-nitroimidazole) with thiosemicarbazide or aminoguanidine under reflux in TFA . Microwave-assisted synthesis is another efficient method, enabling rapid cyclization and improved yields by reducing side reactions. Optimization should focus on temperature control (80–120°C), stoichiometric ratios of reactants, and inert atmosphere to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods or gloveboxes during synthesis to mitigate inhalation risks.

- Waste disposal: Segregate organic and aqueous waste; collaborate with certified hazardous waste handlers for incineration or neutralization .

- Emergency measures: Immediate rinsing with water for spills on skin and ethanol for equipment decontamination .

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical techniques include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- NMR : and spectra should match predicted chemical shifts for the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and aminopropyl chain (δ 1.5–2.5 ppm).

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] peaks consistent with the molecular formula .

Q. What solvent systems are suitable for solubility challenges in biological assays?

The compound’s solubility depends on pH and solvent polarity:

Q. What spectroscopic methods are used to detect tautomeric forms of this triazole derivative?

Tautomerism between 1H- and 4H-triazole forms can be resolved via:

- X-ray crystallography : Resolves planar triazole rings and substituent dihedral angles (e.g., phenyl groups at 2.3° from the triazole plane) .

- IR spectroscopy : N-H stretching vibrations (3200–3400 cm) differentiate amine and imine tautomers .

Advanced Research Questions

Q. How does the aminopropyl side chain modulate interactions with bacterial methionine aminopeptidase (MetAP)?

The triazole core and aminopropyl group act as a bidentate ligand, coordinating with metal ions (Co/Mn) in MetAP’s active site. Computational docking (e.g., PyMOL) reveals that the propyl chain enhances hydrophobic interactions with enzyme pockets, while the amine forms hydrogen bonds with conserved residues (e.g., His). Competitive inhibition assays (Ki < 1 nM) and crystallographic data (PDB: 2OAZ) validate this mechanism .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. antiparasitic efficacy)?

Address discrepancies through:

- Dose-response profiling : Compare IC values across cell lines (e.g., mammalian vs. Trypanosoma brucei) to identify selective toxicity thresholds .

- Metabolic stability assays : Use liver microsomes to assess whether rapid degradation underlies false-negative results in vitro.

- Enzyme-specific assays : Test inhibition against target enzymes (e.g., nitroreductases) to decouple direct activity from off-target effects .

Q. What computational strategies predict the compound’s binding modes with novel targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., CFTR ion channels).

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Train on triazole derivatives with known IC values to correlate substituent effects (e.g., nitro groups) with activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

Key modifications include:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance nitroreductase activation in parasites .

- Side-chain elongation : Replace the aminopropyl group with longer alkyl chains to improve membrane permeability.

- Metal coordination : Synthesize Cu(II) or Zn(II) complexes to leverage metal-dependent enzyme inhibition .

Q. What experimental approaches validate the compound’s role in reactive oxygen species (ROS) modulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.